

IRL-1620 Demonstrates Neuroprotective Efficacy in Ischemic Stroke Models

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Compound of Interest

Compound Name: IRL-1620

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A comprehensive review of preclinical and clinical data highlights the potential of **IRL-1620** (sovateltide), a selective endothelin-B receptor agonist, as a therapeutic agent for ischemic stroke. Studies in various animal models and human clinical trials show that **IRL-1620** can reduce neurological damage and improve functional outcomes, primarily through mechanisms that enhance cerebral blood flow, promote neurovascular remodeling, and exert anti-apoptotic effects.

IRL-1620 has shown promise in preclinical studies, significantly reducing infarct volume and improving neurological deficits in rat models of ischemic stroke.^[1] These benefits are attributed to its role as an endothelin-B (ETB) receptor agonist, which leads to vasodilation and increased cerebral blood flow.^{[1][2]} The neuroprotective effects of **IRL-1620** have been observed in both adult and pediatric rat models of middle cerebral artery occlusion (MCAO).^{[1][2]} Furthermore, clinical trials have indicated that sovateltide is safe and well-tolerated in humans, with evidence of improved neurological outcomes in patients with acute cerebral ischemic stroke.^{[3][4]}

Comparative Efficacy in Preclinical Ischemic Stroke Models

In a permanent middle cerebral artery occlusion (MCAO) rat model, treatment with **IRL-1620** resulted in significant improvements across various neurological and motor function tests when compared to vehicle-treated groups.^[5] Studies have demonstrated a reduction in infarct volume by as much as 70-80% in adult rats treated with **IRL-1620**.^[1] The therapeutic effects of

IRL-1620 were effectively blocked by the ETB receptor antagonist BQ788, confirming the crucial role of ETB receptor activation in its mechanism of action.[5][6]

Parameter	IRL-1620 Treatment	Vehicle Control	BQ788 (ETB Antagonist) + IRL-1620	Reference
Infarct Volume (mm ³) (Pediatric Rat MCAO)	41.4 ± 35.4	115.4 ± 40.9	Effects of IRL-1620 blocked	[1][2]
Infarct Volume Reduction (Adult Rat MCAO)	70-80% reduction	-	-	[1]
Infarct Volume Reduction (Acute Study)	83.66%	-	-	[6]
Infarct Volume Reduction (Chronic Study)	69.49%	-	-	[6]
Neurological & Motor Function	Significant improvement	-	No improvement	[5]
Oxidative Stress	Reduced	Increased	Similar to vehicle	[5]

Clinical Trial Outcomes

A multicenter, randomized, controlled clinical trial involving patients with acute cerebral ischemic stroke demonstrated that sovateltide was safe and led to improved neurological outcomes 90 days after treatment.[3] Patients treated with sovateltide showed a greater likelihood of complete recovery, defined by a National Institutes of Health Stroke Scale (NIHSS) score of 0 and a Barthel Index (BI) of 100.[3]

Outcome Measure (at Day 90)	Sovateltide Group	Saline Group	p-value	Reference
Complete Recovery (NIHSS=0 & BI=100)	Significantly greater	-	< 0.05	[3]
Complete Recovery (mRS=0)	No significant difference	-	Not significant	[3]
Quality of Life (EQ-5D & SSQoL)	Improved	-	-	[3]

Experimental Protocols

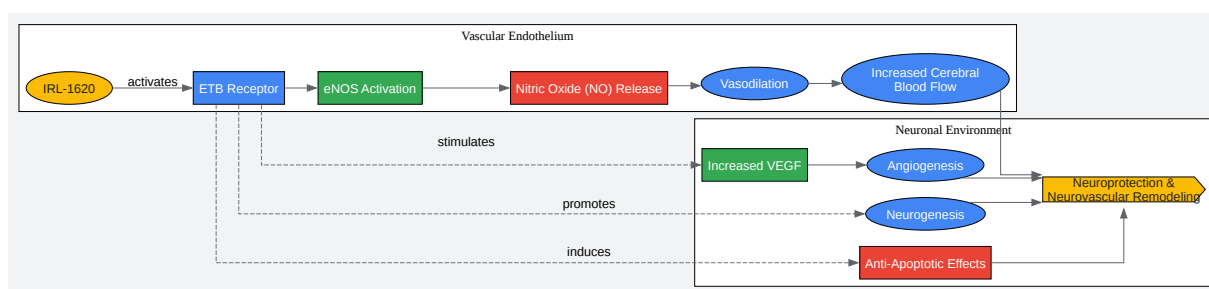
Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The most common preclinical model cited is the permanent middle cerebral artery occlusion (MCAO) model in rats. The general procedure is as follows:

- **Anesthesia:** Rats are anesthetized.
- **Surgical Procedure:** A midline incision is made in the neck to expose the common carotid artery. A filament is inserted through the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
- **Drug Administration:** **IRL-1620** or a vehicle (saline) is administered intravenously. In some studies, the ETB antagonist BQ788 is administered prior to **IRL-1620** to investigate the mechanism of action.[5]
- **Assessment:** Neurological deficit and motor function are assessed at various time points post-MCAO. The brains are then evaluated for infarct area, oxidative stress parameters, and protein levels of ET receptors.[5]

Signaling Pathway and Experimental Workflow

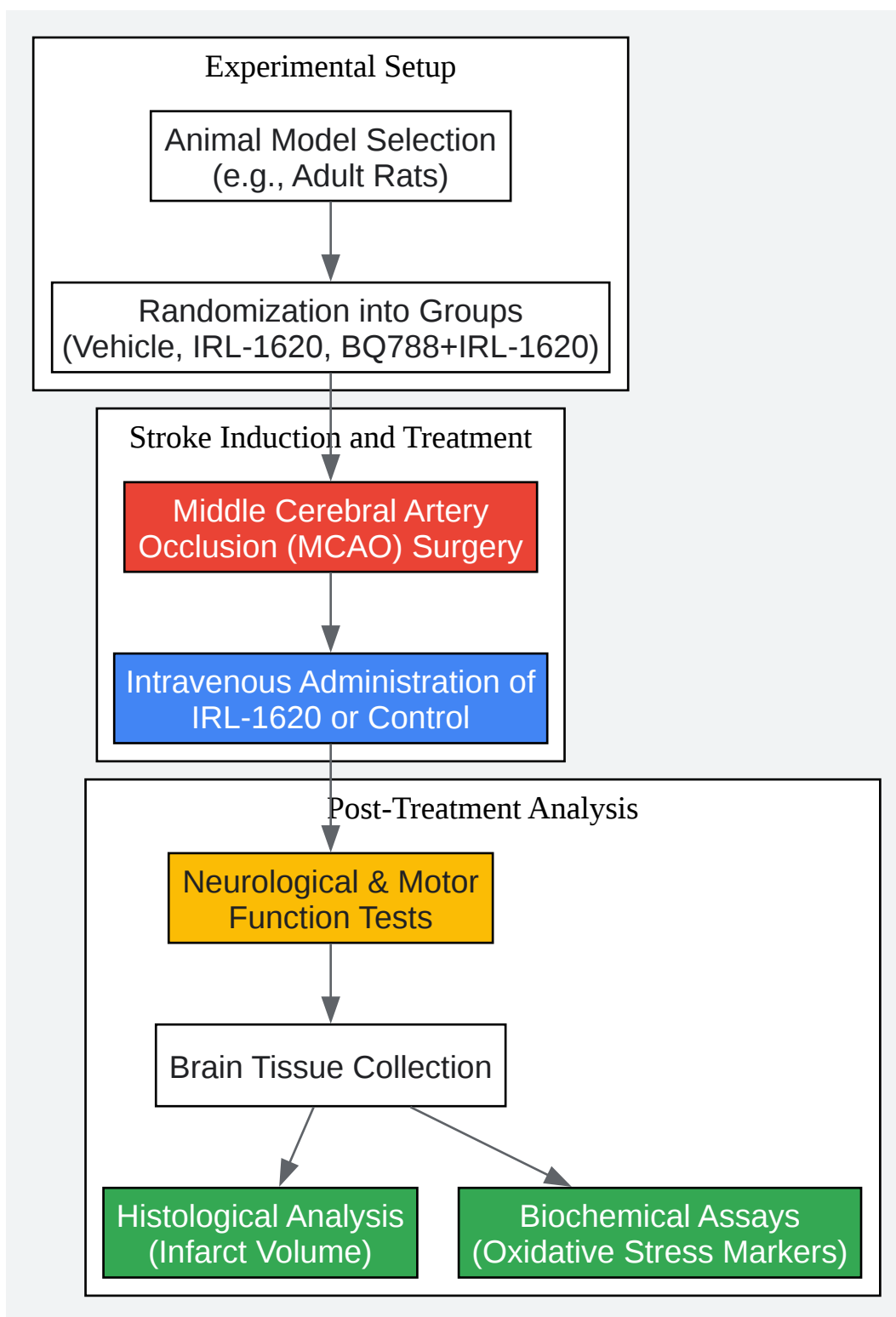
Proposed Signaling Pathway of IRL-1620 in Ischemic Stroke



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Caption: Signaling pathway of **IRL-1620** in ischemic stroke.

Experimental Workflow for Preclinical Evaluation of IRL-1620



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Caption: Preclinical experimental workflow for **IRL-1620**.

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